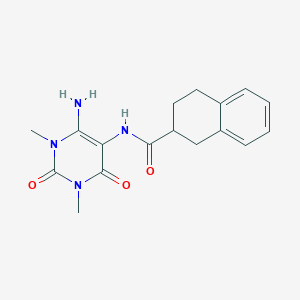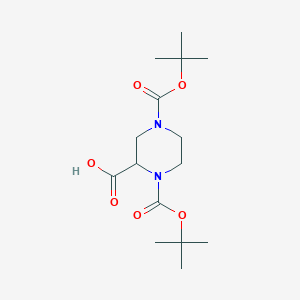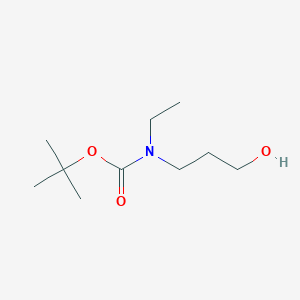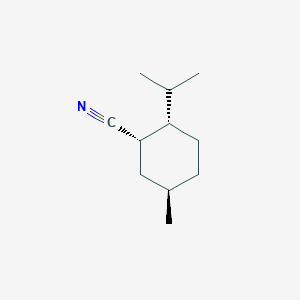![molecular formula C8H9NOS B064344 Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) CAS No. 173667-60-2](/img/structure/B64344.png)
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the COX enzyme, Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) has several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, which play a role in the development of inflammation. It also reduces the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. In addition, Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) has been found to induce apoptosis in cancer cells, which leads to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) in lab experiments is its ability to inhibit the COX enzyme, which makes it a useful tool in the study of inflammation and pain. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI). One direction is the development of new derivatives of this compound that exhibit improved efficacy and reduced toxicity. Another direction is the study of the potential applications of this compound in the treatment of neurodegenerative diseases. Finally, the study of the mechanism of action of this compound may lead to the development of new therapies for the treatment of inflammation, pain, and cancer.
Conclusion:
In conclusion, Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) is a chemical compound that has potential applications in the field of medicine. It exhibits anti-inflammatory, analgesic, and anti-tumor properties and has been found to have potential applications in the treatment of neurodegenerative diseases. The mechanism of action of this compound involves the inhibition of the COX enzyme, which leads to a reduction in inflammation and pain. While there are some limitations to using this compound in lab experiments, there are several future directions for its study that may lead to the development of new therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) can be achieved through a multi-step process. The first step involves the synthesis of 4,5-dihydrothiophene-2-carboxylic acid, which is then converted into 5,6-dihydro-4H-thieno[3,4-c]pyrrole-3-carboxylic acid. The final step involves the conversion of this intermediate compound into Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI).
Aplicaciones Científicas De Investigación
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Studies have also shown that this compound has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
173667-60-2 |
|---|---|
Nombre del producto |
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) |
Fórmula molecular |
C8H9NOS |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H9NOS/c1-5(10)8-7-3-9-2-6(7)4-11-8/h4,9H,2-3H2,1H3 |
Clave InChI |
BHZPQGVPBZPWAX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CNCC2=CS1 |
SMILES canónico |
CC(=O)C1=C2CNCC2=CS1 |
Sinónimos |
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)




![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)


![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)

